molecular formula C9H11NO B6164691 2-amino-4,5-dimethylbenzaldehyde CAS No. 65176-91-2

2-amino-4,5-dimethylbenzaldehyde

Cat. No.: B6164691
CAS No.: 65176-91-2
M. Wt: 149.19 g/mol
InChI Key: ZLTGKIQFUWZNEV-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H11NO. It is characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to a benzaldehyde core. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

2-amino-4,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTGKIQFUWZNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665477
Record name 2-Amino-4,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65176-91-2
Record name 2-Amino-4,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,5-dimethylbenzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4,5-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethylbenzaldehyde followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 2-Amino-4,5-dimethylbenzoic acid.

    Reduction: 2-Amino-4,5-dimethylbenzyl alcohol.

    Substitution: N-acyl or N-alkyl derivatives of this compound.

Scientific Research Applications

2-Amino-4,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-amino-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include the inhibition of enzyme activity, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dimethylbenzaldehyde
  • 2-Amino-4,5-dimethoxybenzaldehyde
  • 2-Amino-4,5-dichlorobenzaldehyde

Uniqueness

2-Amino-4,5-dimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

2-Amino-4,5-dimethylbenzaldehyde is an organic compound characterized by its amino and aldehyde functional groups. It belongs to a class of compounds known for their diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

The molecular formula for this compound is C10H13NOC_{10}H_{13}NO, with a molecular weight of 163.22 g/mol. The compound exhibits several functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
IUPAC NameThis compound
InChI KeyQLJXKNUQXOBRAG-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, its efficacy was evaluated against Pseudomonas aeruginosa and Streptococcus pyogenes, demonstrating notable inhibition zones in disc diffusion assays .
  • Antioxidant Properties : The compound has been explored for its potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

The biological activity of this compound can be attributed to its functional groups:

  • Amino Group : The amino group can form hydrogen bonds with biological molecules, enhancing interactions with enzymes and receptors.
  • Aldehyde Group : The aldehyde moiety is reactive and can participate in nucleophilic addition reactions. This reactivity may facilitate interactions with nucleophilic sites in proteins or nucleic acids, potentially leading to biological effects.

Case Studies

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial efficacy of synthesized derivatives of this compound.
    • Method : Disc diffusion method was employed to assess the inhibitory zones against selected bacterial strains.
    • Results : Compounds derived from this compound showed significant antibacterial activity compared to control groups .
  • Antioxidant Potential Assessment :
    • Objective : To determine the antioxidant capacity using DPPH radical scavenging assays.
    • Method : Various concentrations of the compound were tested for their ability to scavenge free radicals.
    • Results : The compound exhibited dose-dependent antioxidant activity, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

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